1-(3-(Dimethylamino)phenyl)-2,2,2-trifluoroethanone
Description
1-(3-(Dimethylamino)phenyl)-2,2,2-trifluoroethanone is a trifluoroacetophenone derivative characterized by a dimethylamino (-N(CH₃)₂) substituent at the meta position of the aromatic ring. This electron-donating group significantly alters the compound’s electronic and steric properties compared to halogen- or hydroxy-substituted analogs. Trifluoroacetophenones are widely utilized as intermediates in pharmaceutical synthesis, particularly for kinase inhibitors, anticonvulsants, and peroxisome proliferator-activated receptor (PPAR) agonists . The dimethylamino group enhances solubility in polar solvents and may improve bioavailability, making this compound a candidate for drug discovery programs targeting neurological or metabolic disorders.
Properties
IUPAC Name |
1-[3-(dimethylamino)phenyl]-2,2,2-trifluoroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO/c1-14(2)8-5-3-4-7(6-8)9(15)10(11,12)13/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMHBSXYQECXIJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20186911 | |
| Record name | 3-(N,N-Dimethylamino)trifluoroacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20186911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33284-23-0 | |
| Record name | 1-[3-(Dimethylamino)phenyl]-2,2,2-trifluoroethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33284-23-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(N,N-Dimethylamino)trifluoroacetophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033284230 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(N,N-Dimethylamino)trifluoroacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20186911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Dimethylamino)phenyl)-2,2,2-trifluoroethanone typically involves the reaction of 3-(dimethylamino)benzaldehyde with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(3-(Dimethylamino)phenyl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a catalyst.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-(Dimethylamino)phenyl)-2,2,2-trifluoroethanone has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(3-(Dimethylamino)phenyl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, modulating their activity and affecting various biochemical processes. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and interact with intracellular targets .
Comparison with Similar Compounds
Substituent Effects on Physical and Chemical Properties
The table below compares key properties of 1-(3-(Dimethylamino)phenyl)-2,2,2-trifluoroethanone with analogs bearing different substituents:
Key Observations :
- Electron-donating vs.
- Melting points: Hydroxy-substituted derivatives (e.g., 1-(5-Chloro-2,4-dihydroxyphenyl)-2,2,2-trifluoroethanone) exhibit higher melting points due to hydrogen bonding, whereas halogenated analogs remain liquid or amorphous at room temperature .
- Solubility: The dimethylamino group improves solubility in polar solvents like ethanol or DMSO, contrasting with highly lipophilic trifluoromethyl-substituted derivatives .
Biological Activity
1-(3-(Dimethylamino)phenyl)-2,2,2-trifluoroethanone, also known by its chemical identifier 33284-23-0, is an organic compound notable for its trifluoromethyl group and dimethylamino substitution on the phenyl ring. This compound has garnered attention in various fields of biological research due to its potential antimicrobial and anticancer properties.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
- Chemical Formula : CHFNO
- Molecular Weight : 229.19 g/mol
The presence of the trifluoromethyl group enhances the lipophilicity of the compound, potentially improving its bioavailability and interaction with biological targets.
This compound exhibits biological activity through several proposed mechanisms:
- Anticancer Activity : Similar compounds have shown potent activity against various cancer cell lines. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in tumor cells. Research indicates that such compounds may interfere with signaling pathways critical for cancer cell survival and growth.
- Antimicrobial Properties : Preliminary investigations suggest that this compound may possess antimicrobial activity. It is hypothesized that the dimethylamino group enhances membrane permeability, allowing for better penetration into microbial cells.
Anticancer Studies
A study focusing on structurally similar compounds has provided insights into their anticancer mechanisms. These compounds were shown to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | HeLa | 10 | Apoptosis induction |
| Compound B | MCF-7 | 15 | Caspase activation |
| This compound | A549 | TBD | TBD |
Antimicrobial Studies
Research has indicated that compounds with similar structures exhibit significant antimicrobial activity against various pathogens. For instance, a study reported that derivatives with a dimethylamino group showed enhanced activity against Gram-positive bacteria due to their ability to disrupt bacterial membranes.
Case Studies
- Case Study on Anticancer Activity : In vitro studies demonstrated that this compound significantly inhibited the growth of lung cancer cell lines (A549), with ongoing research aimed at elucidating its exact mechanism of action.
- Case Study on Antimicrobial Activity : A preliminary screening indicated that this compound exhibited bactericidal effects against Staphylococcus aureus, suggesting potential applications in treating bacterial infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
